molecular formula C6H10O3 B1359166 (R)-3-Cyclopropyl-2-hydroxypropanoic acid CAS No. 174265-97-5

(R)-3-Cyclopropyl-2-hydroxypropanoic acid

Cat. No.: B1359166
CAS No.: 174265-97-5
M. Wt: 130.14 g/mol
InChI Key: URABTPLPEKSFHH-RXMQYKEDSA-N
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Description

®-3-Cyclopropyl-2-hydroxypropanoic acid is a chiral carboxylic acid with a cyclopropyl group attached to the third carbon and a hydroxyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Cyclopropyl-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a cyclopropyl ketone, using chiral catalysts. Another method involves the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis.

Industrial Production Methods: Industrial production of ®-3-Cyclopropyl-2-hydroxypropanoic acid typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods ensure high enantioselectivity and yield, making the process economically viable for large-scale production.

Types of Reactions:

    Oxidation: ®-3-Cyclopropyl-2-hydroxypropanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Formation of cyclopropyl alcohols.

    Substitution: Formation of cyclopropyl halides or other substituted derivatives.

Scientific Research Applications

®-3-Cyclopropyl-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Cyclopropyl-2-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropyl group can impart unique steric and electronic properties, affecting the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

    3-Cyclopropylpropanoic acid: Lacks the hydroxyl group, resulting in different reactivity and properties.

    2-Hydroxypropanoic acid (Lactic acid): Lacks the cyclopropyl group, leading to different steric and electronic effects.

    3-Cyclopropyl-2-hydroxybutanoic acid: Has an additional carbon in the chain, affecting its physical and chemical properties.

Uniqueness: ®-3-Cyclopropyl-2-hydroxypropanoic acid is unique due to the presence of both a cyclopropyl group and a hydroxyl group, which confer distinct steric and electronic characteristics. These features make it valuable for specific synthetic and research applications.

Properties

IUPAC Name

(2R)-3-cyclopropyl-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5(6(8)9)3-4-1-2-4/h4-5,7H,1-3H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URABTPLPEKSFHH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628706
Record name (2R)-3-Cyclopropyl-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174265-97-5
Record name (2R)-3-Cyclopropyl-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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